molecular formula C12H10O6 B14344908 8-Methoxy-1,3-dioxo-3,4-dihydro-1H-2-benzopyran-4-yl acetate CAS No. 104079-51-8

8-Methoxy-1,3-dioxo-3,4-dihydro-1H-2-benzopyran-4-yl acetate

Cat. No.: B14344908
CAS No.: 104079-51-8
M. Wt: 250.20 g/mol
InChI Key: CJUPDHVKGYVBNE-UHFFFAOYSA-N
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Description

8-Methoxy-1,3-dioxo-3,4-dihydro-1H-2-benzopyran-4-yl acetate is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-1,3-dioxo-3,4-dihydro-1H-2-benzopyran-4-yl acetate typically involves the nucleophilic addition of 2-hydroxy-1,4-naphthoquinone to a 2H-chromene derivative. This reaction is often carried out under reflux conditions using methanesulfonic acid as a catalyst . The reaction yields the desired benzopyran compound in good yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as green solvents and catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-1,3-dioxo-3,4-dihydro-1H-2-benzopyran-4-yl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it into hydroquinones.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed

Scientific Research Applications

8-Methoxy-1,3-dioxo-3,4-dihydro-1H-2-benzopyran-4-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methoxy-1,3-dioxo-3,4-dihydro-1H-2-benzopyran-4-yl acetate involves its interaction with various molecular targets. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it inhibits specific enzymes, such as tyrosinase, by binding to their active sites and preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

    1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-: Known for its antioxidant properties.

    6-Hydroxy-8-methoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one: Exhibits similar biological activities.

    (3R,4S)-4,6,8-Trihydroxy-7-methoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one: Another compound with comparable chemical structure and properties.

Uniqueness

8-Methoxy-1,3-dioxo-3,4-dihydro-1H-2-benzopyran-4-yl acetate stands out due to its unique combination of methoxy and acetate groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

104079-51-8

Molecular Formula

C12H10O6

Molecular Weight

250.20 g/mol

IUPAC Name

(8-methoxy-1,3-dioxo-4H-isochromen-4-yl) acetate

InChI

InChI=1S/C12H10O6/c1-6(13)17-10-7-4-3-5-8(16-2)9(7)11(14)18-12(10)15/h3-5,10H,1-2H3

InChI Key

CJUPDHVKGYVBNE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C2=C(C(=CC=C2)OC)C(=O)OC1=O

Origin of Product

United States

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